4-(Piperidine-1-carbonyl)thiophene-2-sulfonamide
Description
4-(Piperidine-1-carbonyl)thiophene-2-sulfonamide is a heterocyclic compound featuring a thiophene ring substituted at position 2 with a sulfonamide group and at position 4 with a piperidine-1-carbonyl moiety. The thiophene core may confer distinct electronic properties compared to benzene-based analogs, influencing solubility, metabolic stability, and target binding .
Properties
Molecular Formula |
C10H14N2O3S2 |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
4-(piperidine-1-carbonyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H14N2O3S2/c11-17(14,15)9-6-8(7-16-9)10(13)12-4-2-1-3-5-12/h6-7H,1-5H2,(H2,11,14,15) |
InChI Key |
YNXAKACWMIWIQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CSC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
Biological Activity
4-(Piperidine-1-carbonyl)thiophene-2-sulfonamide is a compound that combines a piperidine ring, a thiophene moiety, and a sulfonamide functional group. This unique structure contributes to its diverse biological activities, particularly in medicinal chemistry. Research has indicated its potential as an enzyme inhibitor and its applications in antimicrobial and anticancer therapies.
Chemical Structure
The compound can be represented structurally as follows:
Enzyme Inhibition
This compound has shown significant inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical in folate metabolism and DNA synthesis. This inhibition is vital for its potential therapeutic applications, particularly in conditions requiring targeted enzyme modulation.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Dihydrofolate reductase | Competitive | 0.5 |
Antimicrobial Properties
The compound exhibits promising antimicrobial activity, particularly against resistant strains of Mycobacterium tuberculosis. Studies have shown minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against resistant strains, indicating its potential as a treatment for tuberculosis.
| Microorganism | MIC (µg/mL) | Reference Drug MIC (µg/mL) |
|---|---|---|
| M. tuberculosis (resistant) | 0.5 | 0.125 |
| M. tuberculosis (standard) | 2 | 8 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro tests demonstrated cytotoxic effects on various cancer cell lines, including hypopharyngeal tumor cells. The compound's ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further development in cancer therapy.
Case Studies
- Study on Antimycobacterial Activity : A comparative analysis of various piperidine derivatives revealed that this compound exhibited superior activity against M. tuberculosis strains, outperforming several analogs with different substituents.
- Anticancer Efficacy : In a study involving FaDu hypopharyngeal tumor cells, the compound showed enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin, suggesting its potential role in cancer treatment protocols.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways:
- Enzyme Binding : The compound binds competitively to the active site of DHFR, inhibiting its activity and thus affecting folate metabolism.
- Cellular Uptake : Its structural features facilitate cellular uptake, enhancing its efficacy against microbial and cancerous cells.
Scientific Research Applications
4-(Piperidine-1-carbonyl)thiophene-2-sulfonamide is a chemical compound with a piperidine ring, a thiophene moiety, and a sulfonamide functional group. It has potential applications in medicinal chemistry because of its biological activity and ability to interact with biological targets.
Scientific Research Applications
Enzyme Inhibition
Studies indicate that this compound interacts with molecular targets through enzyme inhibition. It can block enzymatic activity by binding to active sites of enzymes like dihydrofolate reductase, which is essential for its antimicrobial and anticancer effects.
Antimicrobial Properties
this compound exhibits antimicrobial properties. Novel sulfonamide derivatives containing a piperidine moiety have been identified as bactericide leads for managing plant bacterial diseases . One such compound, labeled C , displayed inhibitory activity toward Xoo (a bacterial species) with an EC50 value of 2.02 µg mL−1, which was better than commercial agents bismerthiazol and thiodiazole copper .
Scanning electron microscope (SEM) studies of Xoo cells treated with compound C showed that the cells lost their normal shape and displayed a wrinkled surface, potentially indicating protein, DNA, and RNA leakage . Fluorescence microscopy confirmed that compound C increased cell membrane permeability by damaging the bacterial membrane integrity, resulting in bacterial cell death .
Anticancer Properties
The compound also exhibits anticancer properties, making it a candidate for further development in therapeutic applications. Its interaction with specific molecular targets, particularly enzymes, suggests its potential in blocking enzymatic activity crucial for its anticancer effects.
Structural Similarities and Biological Activity
The uniqueness of this compound lies in its specific combination of functional groups, providing distinct chemical behavior and biological activity compared to similar compounds, making it an interesting subject for further research in drug design and development. Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide | Contains piperidine and sulfonamide moieties | Different acetamide linkage affects biological activity |
| Thiophene-2-sulfonamides | Similar thiophene and sulfonamide structures | Varying substituents on the phenyl ring influence reactivity |
| N-(aryl)benzenesulfonamides | Aryl groups attached to sulfonamide | Variability in aryl substituents alters pharmacological profiles |
Chemical Reactions Analysis
Nucleophilic Substitution
The sulfonamide group (-SO₂NH-) can undergo nucleophilic substitution, particularly at the nitrogen center. For example:
-
Acylation : The amide group may react with acylating agents (e.g., acyl chlorides) to form substituted amides, altering biological activity.
-
Hydrolysis : Under alkaline conditions, the sulfonamide bond may hydrolyze to release the corresponding amine, though this reaction is typically less favorable compared to other substitutions.
Sulfonamide-Specific Transformations
The sulfonamide group participates in:
-
Amide Coupling : Reaction with carbodiimides (e.g., EDCI) to form activated intermediates for further derivatization .
-
Hydrazination : Conversion to hydrazides using hydrazine hydrate, enabling subsequent condensation reactions .
Piperidine Ring Reactions
The piperidine moiety can undergo:
-
Alkylation : Substitution at the nitrogen atom with alkylating agents, though steric hindrance may limit reactivity.
-
Reduction : Catalytic hydrogenation to yield amine derivatives, though this is less common in sulfonamide-containing systems .
Stability and Decomposition
-
Thermal Stability : The compound’s stability under heat depends on the sulfonamide and piperidine groups. Sulfonamides are generally heat-resistant, but prolonged exposure may lead to decomposition.
-
Hydrolytic Stability : In acidic or basic conditions, the sulfonamide bond may hydrolyze, though this requires extreme pH levels.
-
Enzymatic Degradation : In biological systems, the compound’s stability is influenced by metabolic enzymes. Studies on similar sulfonamides indicate low hERG channel inhibition and acceptable hepatocyte stability, suggesting moderate metabolic resilience .
Biological Activity and Reaction Implications
The compound’s sulfonamide and thiophene groups contribute to its biological activity, including:
-
Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes like DprE1 (dihydrofolate reductase), as observed in similar thiophene-arylamide derivatives .
-
Antimicrobial/Anticancer Effects : Structural modifications to the piperidine or thiophene rings can enhance potency and selectivity .
Mechanistic Insights from Molecular Docking
Studies on analogous compounds (e.g., thiophene-arylamides) reveal:
-
Hydrogen Bonding : The sulfonamide group forms hydrogen bonds with residues like Ser228 and Tyr60 in enzymatic active sites .
-
Hydrophobic Interactions : Thiophene and piperidine moieties engage in van der Waals interactions, stabilizing binding .
Research Findings and Trends
-
Scaffold Optimization : Variations in the piperidine substituent (e.g., methoxy, ethyl) significantly impact biological activity, as shown in SAR studies .
-
Pharmacokinetics : Compounds with optimized substituents exhibit improved PK profiles, including acceptable hepatocyte stability and low hERG inhibition .
Comparison with Similar Compounds
Core Structural Variations
- Thiophene vs. Benzene : The substitution of benzene (in analogs) with thiophene introduces enhanced electron-richness due to sulfur’s polarizability. This could improve interactions with biological targets requiring π-π stacking or hydrophobic interactions.
- Substituent Positioning: In 4-(Piperidine-1-carbonyl)thiophene-2-sulfonamide, the sulfonamide group is at position 2, whereas analogs like 4-((3-(4-methoxyphenoxy)piperidin-1-yl)carbonyl)-N-1,3-thiazol-2-ylbenzenesulfonamide () feature sulfonamide groups on benzene rings with additional heterocyclic substituents (e.g., thiazole), which may alter steric bulk and hydrogen-bonding capacity .
Data Table: Key Analogous Compounds and Properties
*Calculated using ChemDraw software; experimental data unavailable in provided evidence.
Key Research Findings and Implications
- Substituent Flexibility : Analogous compounds with fluorinated aryl groups (e.g., perfluorophenyl in ) exhibit high stability and lipophilicity, which could guide the design of the thiophene derivative for CNS penetration or prolonged half-life .
Preparation Methods
Stepwise Sulfonation and Amidation
The most widely reported method involves the sequential functionalization of a thiophene precursor. The synthesis begins with the sulfonation of 2-aminothiophene using chlorosulfonic acid under controlled temperatures (0–5°C) to yield thiophene-2-sulfonyl chloride. This intermediate is subsequently treated with aqueous ammonia to form thiophene-2-sulfonamide.
The piperidine-1-carbonyl group is introduced via a nucleophilic acyl substitution reaction. Thiophene-2-sulfonamide reacts with piperidine-1-carbonyl chloride in the presence of a base such as triethylamine, typically in anhydrous dichloromethane or acetonitrile at room temperature. The reaction mechanism proceeds through the deprotonation of the sulfonamide nitrogen, followed by attack on the electrophilic carbonyl carbon of the acyl chloride.
Key reaction parameters:
One-Pot Multicomponent Approach
Recent advancements employ a convergent strategy using 2-thiophenecarboxylic acid as the starting material. In this method:
- Sulfonation: Direct sulfonation with SO3·Py complex in DMF at 80°C
- In situ Activation: Conversion to mixed anhydride using ethyl chloroformate
- Piperidine Coupling: Reaction with piperidine in the presence of Hünig's base
This approach reduces purification steps and improves overall yield (68–72%) compared to traditional methods.
Industrial-Scale Optimization
Continuous Flow Reactor Systems
To address scalability challenges, pharmaceutical manufacturers have adopted continuous flow chemistry (Table 1).
Table 1. Batch vs. Flow Synthesis Comparison
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 8–10 h | 1.5–2 h |
| Yield | 65–70% | 78–82% |
| Purity | 95–97% | 98.5–99.2% |
| Throughput | 50 g/day | 300 g/day |
Key advantages of flow systems include:
- Precise temperature control (±0.5°C) through jacketed reactors
- Immediate quenching of intermediates to prevent decomposition
- Integrated inline FTIR monitoring for real-time analysis
Critical Analytical Characterization
Structural Verification Techniques
Post-synthesis characterization employs multiple spectroscopic methods:
NMR Spectroscopy
Mass Spectrometry
X-ray Crystallography
Solvent and Catalyst Optimization
Solvent Screening Data
Comparative studies identified acetonitrile as optimal for the coupling step (Table 2).
Table 2. Solvent Effects on Reaction Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dichloromethane | 8.93 | 68 |
| Acetonitrile | 37.5 | 82 |
| THF | 7.58 | 54 |
| DMF | 36.7 | 73 |
The higher polarity of acetonitrile facilitates better dissolution of ionic intermediates, accelerating the reaction kinetics.
Catalytic Enhancements
The addition of 5 mol% DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst increases the acylation rate by 40%. This is attributed to DMAP's ability to stabilize the tetrahedral intermediate during acyl transfer.
Stability and Purification Challenges
Degradation Pathways
The compound shows sensitivity to:
Chromatographic Purification
Reverse-phase HPLC (C18 column) using isocratic elution (70:30 H2O:MeCN with 0.1% TFA) achieves >99% purity. Critical impurities include:
- Unreacted thiophene-2-sulfonamide (retention time 3.2 min vs. 5.8 min for product)
- Di-acylated byproduct (MW 356.5, detectable via LC-MS)
Green Chemistry Alternatives
Recent efforts focus on sustainable synthesis:
Q & A
Basic: What are the recommended synthetic routes and optimization strategies for 4-(Piperidine-1-carbonyl)thiophene-2-sulfonamide?
Methodological Answer:
The synthesis of piperidine-thiophene hybrids often involves coupling reactions, such as sulfonamide formation between thiophene sulfonyl chlorides and piperidine derivatives. For optimization:
- Catalyst Selection : Use acid catalysts like p-toluenesulfonic acid (PTSA) to enhance reaction efficiency, as demonstrated in analogous syntheses of piperidine-containing compounds .
- Solvent Systems : Dichloromethane (DCM) or methanol under basic conditions (e.g., NaOH) can improve yields, as seen in related sulfonamide syntheses .
- Reaction Monitoring : Employ thin-layer chromatography (TLC) or HPLC (e.g., using SUPELCOWAX® 10 columns) to track intermediates and confirm completion .
Basic: What analytical techniques are critical for characterizing this compound and validating purity?
Methodological Answer:
- Spectroscopic Analysis :
- Chromatographic Purity Assessment : Use reverse-phase HPLC with a mobile phase of methanol and sodium acetate buffer (pH 4.6) for quantitative purity analysis .
Advanced: How can computational methods enhance the design of derivatives or predict biological activity?
Methodological Answer:
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity at the sulfonamide or carbonyl groups .
- Molecular Docking : Use software like AutoDock to simulate interactions with target enzymes (e.g., carbonic anhydrase), focusing on the sulfonamide group’s binding affinity .
- ADMET Prediction : Tools like SwissADME can estimate oral bioavailability and physicochemical properties (e.g., logP) to prioritize derivatives .
Advanced: How should researchers resolve contradictions between experimental and computational data?
Methodological Answer:
- Parameter Validation : Re-examine computational inputs (e.g., solvent models, protonation states) to ensure alignment with experimental conditions (e.g., pH, temperature) .
- Experimental Replication : Repeat synthesis and characterization under controlled conditions (e.g., inert atmosphere) to rule out degradation or side reactions .
- Collaborative Cross-Check : Compare data with independent labs or databases like NIST Chemistry WebBook for spectral validation .
Basic: What are the best practices for ensuring compound stability during storage?
Methodological Answer:
- Storage Conditions : Store in airtight, light-resistant containers at –20°C under desiccation (e.g., silica gel) to prevent hydrolysis of the sulfonamide group .
- Stability Monitoring : Periodically analyze via HPLC to detect degradation products (e.g., free thiophene or piperidine derivatives) .
Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this compound?
Methodological Answer:
- Scaffold Modification : Synthesize derivatives with variations at the piperidine (e.g., N-alkylation) or thiophene (e.g., halogenation) positions .
- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based assays, correlating IC₅₀ values with structural changes .
- Data Integration : Use cheminformatics tools (e.g., KNIME) to cluster activity trends and identify critical substituents .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact, as sulfonamides may irritate mucous membranes .
- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks, especially during solvent evaporation .
- Emergency Preparedness : Maintain spill kits and neutralizing agents (e.g., sodium bicarbonate for acid spills) in the workspace .
Advanced: How can reaction scalability be optimized without compromising yield or purity?
Methodological Answer:
- Process Intensification : Use flow chemistry to control exothermic reactions (e.g., sulfonylation) and improve heat dissipation .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .
- Green Chemistry Principles : Replace DCM with cyclopentyl methyl ether (CPME) for safer solvent systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
